3,5-dichloro-2,6-dimethylbenzoic acid
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Overview
Description
3,5-Dichloro-2,6-dimethylbenzoic acid: is an organic compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 5th positions, and two methyl groups are substituted at the 2nd and 6th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2,6-dimethylbenzoic acid can be achieved through several methods. One common method involves the chlorination of 2,6-dimethylbenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the final product is usually achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of dechlorinated or partially reduced compounds.
Scientific Research Applications
3,5-Dichloro-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,6-Dichlorobenzoic Acid: Similar structure but lacks the methyl groups.
3,5-Dichlorobenzoic Acid: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzoic Acid: Similar structure but lacks the chlorine atoms.
Uniqueness: 3,5-Dichloro-2,6-dimethylbenzoic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1780981-67-0 |
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Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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